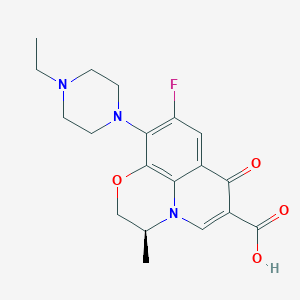

Levofloxacin impurity 23

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of levofloxacin involves multiple steps, including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation, yielding levofloxacin with a total yield of 48.1% under microwave irradiation from ethyl(2,3,4,5-tetrafluorobenzoyl) acetate (Yu Xin-hong, 2008).

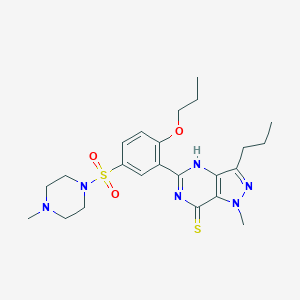

Molecular Structure Analysis

Research on levofloxacin's molecular structure has led to the development of novel copper(II) complexes with the drug, highlighting its coordination through pyridone and carboxylato oxygen atoms. These studies provide insight into levofloxacin's molecular interactions and potential for forming dimers characterized by π–π stacking interactions, enhancing its biological activity (A. Galani et al., 2014).

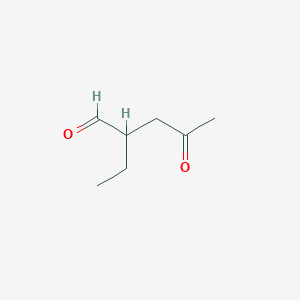

Chemical Reactions and Properties

The chemical reactivity of levofloxacin includes its oxidative transformation by manganese oxide, resulting in the degradation of the antibiotic and the formation of several transformation products. This reaction pathway involves oxidation and dealkylation processes, demonstrating the compound's chemical versatility and environmental fate (Yuan Li et al., 2015).

Physical Properties Analysis

Levofloxacin's physical properties, such as solubility and degradation behavior, have been studied in various environmental and biological contexts. The electrochemical degradation of levofloxacin, for instance, has been explored using a novel rare earth La, Y co-doped PbO2 electrode, revealing insights into its degradation kinetics and energy demands (Yijing Xia & Qizhou Dai, 2018).

Chemical Properties Analysis

The chemical properties of levofloxacin, including its interaction with DNA and its antibacterial activities, have been the subject of extensive research. Studies have synthesized copper(II) complexes of levofloxacin, investigating their DNA binding properties and increased biological activities compared to the free ligand, providing valuable insights into its mechanism of action and potential therapeutic applications (A. Galani et al., 2014).

科学研究应用

-

Pharmaceutical Analysis

- Levofloxacin is a fluoroquinolone antibiotic used to treat different types of bacterial infections . A simple High-Performance Liquid Chromatography (HPLC) method for Levofloxacin and six known impurities was developed and validated .

- The method involves using a buffer composed of ammonium acetate, cupric sulphate, and L-Isoleucine in water, and a mobile phase composed of the buffer and methanol . The column used is Inertsil ODS-3V C18, and the system operates at a column temperature of 42°C with a flow rate of 0.7ml/min .

- The method produced a linear response in the specification limit with a correlation coefficient for levofloxacin ranging from 0.998 to 1.000, and the percentage recovery was found to be between 98.00% to 102.0% .

-

Biomedical Analysis

- Levofloxacin’s activity strongly depends on its concentration and the AUC/MIC ratio is the best indication of drug exposure . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .

- The separation was performed on a reversed-phase column, and the mobile phase contained a 0.4% solution of triethylamine . The regression equation was linear within the concentration range of 0.15–30.0 mg/L .

- The validation parameters i.e., accuracy, precision, and stability did not exceed 10%. High recovery was observed .

未来方向

Future research on Levofloxacin impurity 23 could focus on the choice of eluent for desorption, the choice of competing species, and statistical physics modeling . Additionally, the development of a simple and accurate method for six known impurities and Levofloxacin in tablets dosage form could be an interesting area for future research .

属性

IUPAC Name |

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUHXTFZSVKCSK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl Levofloxacin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)